D-Cyclopropylglycine
Description
D-Cyclopropylglycine (CAS 49607-01-4) is a non-proteinogenic amino acid derivative characterized by a cyclopropyl ring attached to the glycine backbone. Its molecular formula is C₅H₉NO₂, with a molar mass of 115.13 g/mol . The compound is commercially available with a purity of ≥98% and is stored at room temperature under inert conditions to ensure stability .
This compound is widely utilized in peptide synthesis, biochemical research, and drug discovery, particularly in studies involving radical mapping and conformational analysis . Its rigid cyclopropyl ring imposes structural constraints, making it valuable for probing enzyme-substrate interactions and designing bioactive peptides .
Properties
Molecular Weight |
115.13 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Neuroscience Research
Neurotransmitter Modulation
D-Cyclopropylglycine is primarily recognized for its role as a selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2). Studies indicate that D-CPG can modulate synaptic transmission and plasticity, making it a valuable tool for investigating mechanisms underlying learning and memory processes. For instance, research has shown that D-CPG administration can enhance long-term potentiation (LTP) in hippocampal slices, suggesting its potential in studying cognitive functions and disorders such as schizophrenia and depression .
Therapeutic Potential
The compound's ability to influence glutamatergic signaling has led to investigations into its therapeutic potential for various neurological disorders. D-CPG has been studied for its effects on anxiety and depression models in rodents, where it demonstrated anxiolytic-like properties without the sedative effects typically associated with traditional anxiolytics .
Pharmaceutical Development
Peptide Synthesis
this compound serves as a key building block in the synthesis of peptide-based drugs. Its unique structural properties allow for the incorporation into peptides designed to target specific neurological pathways. This application is particularly relevant in developing drugs aimed at modulating glutamate signaling for conditions like Alzheimer’s disease, where excitotoxicity plays a critical role .
Drug Design
The compound's incorporation into drug candidates has been explored to enhance bioavailability and receptor specificity. For example, D-CPG-modified peptides have been synthesized to improve their pharmacokinetic profiles while maintaining efficacy against targeted receptors .
Biotechnology Applications
Enzyme Inhibition Studies
In biotechnology, this compound is utilized in designing enzyme inhibitors. Its structural analogs have been employed to develop inhibitors for enzymes involved in metabolic pathways, potentially leading to novel therapies for diseases such as cancer. The ability to modify enzyme activity through D-CPG derivatives allows researchers to explore new avenues for therapeutic intervention .
Biocatalytic Processes
Recent advancements have highlighted the use of D-CPG in biocatalytic processes for synthesizing non-natural amino acids. These processes leverage enzymes that can efficiently convert substrates into desired products while minimizing waste and by-product formation . This application not only enhances the sustainability of chemical processes but also supports the production of chiral compounds essential in drug development.
Analytical Chemistry
Chromatography Standards
this compound is employed as a standard in analytical chemistry, particularly in chromatography techniques. Its distinct chemical properties enable accurate calibration and validation of analytical methods used to assess complex biological samples . This application is crucial for ensuring the reliability of results in both research and clinical settings.
Case Studies
Comparison with Similar Compounds
L-Cyclopropylglycine (CAS 49606-99-7)
- Structural Relationship: The L-enantiomer of cyclopropylglycine, sharing the same molecular formula (C₅H₉NO₂) but differing in optical activity .
- Key Differences: Stereochemical Activity: The D-form is preferred in studies requiring resistance to enzymatic degradation, while the L-form may mimic natural amino acids in chiral environments . Purity and Availability: Both enantiomers are available at ≥98% purity .
- Applications : Used in asymmetric synthesis and as a building block for peptidomimetics .
D-Cyclopentylglycine (CAS 2521-86-0)
D-Cyclobutylglycine
D-Cyclopropylalanine (CAS 121786-39-8)
- Structural Relationship: Substitutes glycine with alanine, adding a methyl side chain (molecular formula C₆H₁₁NO₂) .
- Applications: Used in studies requiring bulkier side chains for probing steric effects in catalysis .
D-4-Chlorophenylglycine Hydrochloride (CAS 108392-76-3)
- Structural Relationship: Replaces the cyclopropyl group with a para-chlorophenyl ring (molecular formula C₈H₉Cl₂NO₂) .
- Key Differences :
Comparative Data Table
| Compound | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Structural Feature | Purity | Applications |
|---|---|---|---|---|---|---|
| This compound | 49607-01-4 | C₅H₉NO₂ | 115.13 | Cyclopropyl ring | ≥98% | Peptide synthesis, radical studies |
| L-Cyclopropylglycine | 49606-99-7 | C₅H₉NO₂ | 115.13 | L-enantiomer | ≥98% | Asymmetric synthesis |
| D-Cyclopentylglycine | 2521-86-0 | C₇H₁₃NO₂ | 159.18 | Cyclopentyl ring | N/A | Glycine receptor modulation |
| D-Cyclobutylglycine | Not specified | C₆H₁₁NO₂ | ~129.16 (estimated) | Cyclobutyl ring | N/A | Constrained peptide design |
| D-Cyclopropylalanine | 121786-39-8 | C₆H₁₁NO₂ | 129.16 | Cyclopropyl + methyl | N/A | Steric effect studies |
| D-4-Chlorophenylglycine | 108392-76-3 | C₈H₉Cl₂NO₂ | 222.07 | Para-chlorophenyl ring | Highly purified | Antibiotic synthesis |
Preparation Methods
Carbene and Ylide Addition to Alkenes
One classical approach to forming the cyclopropane ring in D-Cyclopropylglycine involves the addition of carbenes or ylides to alkenes. This reaction forms the cyclopropyl moiety by cyclopropanation of an alkene precursor, which is then further functionalized to introduce the amino acid functionality. This method is widely used for cyclopropane ring construction in amino acid derivatives but may require careful control of reaction conditions to ensure stereoselectivity and yield.
Kulinkovich Cyclopropanation
The Kulinkovich reaction uses titanium-based reagents to cyclopropanate esters or amides, producing cyclopropane-containing amino acid derivatives. This method is valuable for its direct transformation of esters into cyclopropyl alcohols or amines, which can be further converted into this compound. The titanium reagents provide a powerful tool for cyclopropanation but often require inert atmosphere and anhydrous conditions.
Strecker Reaction Modification of Cyclopropanecarbaldehydes
This approach starts from cyclopropanecarbaldehydes, which are subjected to a Strecker reaction to introduce the amino group, forming the amino acid skeleton. The Strecker reaction involves the nucleophilic addition of cyanide to the aldehyde followed by hydrolysis, yielding the amino acid. This method allows for the introduction of chirality and functional group diversity but may involve toxic cyanide reagents.
Three-Step Synthesis from Cyclopropyl Methyl Ketone
A practical and scalable chemical synthesis has been reported involving a three-step route starting from inexpensive cyclopropyl methyl ketone. This method includes:
- Formation of a protected methyl ester intermediate,
- Enzymatic hydrolysis using papain to resolve enantiomers,
- Acidic deprotection to yield this compound with high enantiomeric excess (>99%).
This approach allows multigram synthesis with excellent stereochemical purity and is advantageous for producing both enantiomers of cyclopropylglycine.
Biocatalytic and Enzymatic Methods
NADH-Driven Biocatalytic System for Asymmetric Synthesis
A recent breakthrough in the preparation of (S)-cyclopropylglycine (the D-enantiomer counterpart) involves an NADH-driven biocatalytic system that combines reductive amination and coenzyme regeneration in a single enzyme fusion construct. This system uses:
- Leucine dehydrogenase (for reductive amination of cyclopropylglyoxylic acid),
- Formate dehydrogenase (for NADH cofactor regeneration).
Key features of this method include:
- High substrate loading (≥100 g/L),
- Excellent conversion (>95%),
- Exceptional enantiomeric excess (>99.5%),
- High space–time yield (up to 377.3 g·L⁻¹·d⁻¹),
- Continuous synthesis capability for extended periods (up to 90 hours),
- Lyophilized enzyme stability for long-term storage.
This environmentally friendly, atom-economical process avoids toxic reagents and harsh conditions, making it highly suitable for industrial-scale production.
Enzymatic Hydrolysis Using Papain
As part of the chemical synthesis route, enzymatic hydrolysis of the N-Boc-protected methyl ester intermediate with papain from Carica papaya allows for efficient kinetic resolution of enantiomers. This step yields both enantiomers of cyclopropylglycine with high enantiomeric excess (>99%) after subsequent acidic deprotection. This enzymatic step is critical for obtaining optically pure this compound from racemic mixtures.
Reaction Conditions and Analytical Data
| Preparation Method | Key Reagents/Enzymes | Reaction Conditions | Yield/Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|
| Carbene/Ylide Addition to Alkenes | Carbenes, Ylides | Controlled temperature, inert gas | Moderate to high yield | Requires stereoselective control |
| Kulinkovich Cyclopropanation | Titanium-based reagents | Anhydrous, inert atmosphere | Good yield | Sensitive reagents, requires careful handling |
| Strecker Reaction on Cyclopropanecarbaldehydes | Cyanide, Acid hydrolysis | Standard Strecker conditions | Good yield, moderate ee | Use of toxic cyanide reagents |
| Three-Step Synthesis from Cyclopropyl Methyl Ketone | Papain enzyme, Acid deprotection | Mild enzymatic hydrolysis, acidic deprotection | >99% ee, multigram scale | Practical for scale-up |
| NADH-Driven Biocatalytic System | Leucine dehydrogenase, Formate dehydrogenase | 30–50 °C, pH optimized, continuous operation | >95% conversion, >99.5% ee, high yield | Industrially scalable, green chemistry |
Research Findings and Industrial Relevance
- The NADH-driven biocatalytic system represents a significant advance, achieving high efficiency and enantiopurity with minimal environmental impact. The fusion enzyme system simplifies cofactor recycling and reduces reaction time compared to previous two-enzyme systems.
- The enzymatic hydrolysis method using papain is a reliable kinetic resolution step in chemical syntheses, enabling access to both D- and L-enantiomers of cyclopropylglycine with high stereochemical purity.
- Chemical cyclopropanation methods remain important for initial ring construction, but their scalability and stereocontrol are often less favorable compared to biocatalytic approaches.
- The combination of chemical and enzymatic methods allows flexible synthesis strategies depending on scale, purity requirements, and available resources.
Q & A
Q. What computational approaches predict the cyclopropyl ring’s strain effects on this compound’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) quantify ring strain energy and transition-state barriers for reactions like nucleophilic acyl substitution. Compare with experimental kinetic data (stopped-flow spectroscopy) to validate models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
